N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is a chemical compound with the molecular formula C13H10Cl2N2O It is characterized by the presence of an amine group and two chlorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process may include additional steps for purification, such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide is unique due to its specific structure, which includes both an amine group and two chlorine atoms on a benzamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUSVCXQUGNCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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